molecular formula C13H13N3OS B2684058 3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one CAS No. 287918-23-4

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2684058
CAS No.: 287918-23-4
M. Wt: 259.33
InChI Key: VXXLYUMTNRZSEF-UHFFFAOYSA-N
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Description

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one is a compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring system is known for its diverse biological activities and is a common scaffold in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one are largely attributed to its indole moiety. Indoles are important types of molecules and natural products that play a main role in cell biology . They interact with various enzymes, proteins, and other biomolecules, contributing to a wide range of biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of tryptamine with a suitable thiocarbonyl compound under specific conditions. The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The indole moiety allows for electrophilic substitution reactions, often using reagents like halogens or sulfonyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Scientific Research Applications

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Comparison with Similar Compounds

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one can be compared with other indole derivatives such as:

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-12-8-15-13(18)16(12)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXLYUMTNRZSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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